N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic bithiophene-furan hybrid amide compound. Its structure integrates a 2,2'-bithiophene core linked via a hydroxyethyl group to an ethanediamide bridge, which is further substituted with a furan-2-ylmethyl moiety. This compound’s design suggests applications in organic electronics (due to the bithiophene backbone) and pharmaceuticals (via amide-mediated interactions with biological targets) .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-12(13-5-6-15(25-13)14-4-2-8-24-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZRGQNJEKJEEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis routes, and biological activities, highlighting similarities and differences with the target compound:
Structural and Functional Comparisons
Bithiophene Derivatives Target Compound vs. 5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene: Both feature a bithiophene core, but the latter’s alkynyl-methoxy-hydroxy side chain enhances anti-inflammatory activity, while the target’s hydroxyethyl-furan-amide groups may improve solubility and target specificity . Electrophilic Reactivity: The bithiophene in the target compound could undergo electrophilic substitution at the 4- or 5´-positions, similar to 5-piperidino-2,2'-bithiophene derivatives .
Ethanediamide Derivatives Target Compound vs.
Amide-Based Bioactive Compounds
- Target Compound vs. N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Both contain hydroxyl and aromatic groups, but the latter’s cinnamamide structure directly correlates with anti-inflammatory activity (IC₅₀ <17.21 μM). The target’s activity remains speculative but could be tested using similar assays .
Preparation Methods
Bithiophene Core Synthesis
The 2,2'-bithiophene unit is typically synthesized via Stille coupling or Ullmann condensation between halogenated thiophene precursors. Recent advances from patent WO2020245845A1 demonstrate that using N-Benzyl-4-methyl-5-hydroxyethyl thiazole hydrochloride as a catalyst enhances coupling efficiency while reducing side reactions.
Reaction conditions :
- Catalyst : 5 mol% N-Benzyl-4-methyl-5-hydroxyethyl thiazole hydrochloride
- Solvent : Anhydrous dimethylformamide (DMF)
- Temperature : 85–100°C
- Yield : 78–82%
Hydroxyethyl Group Introduction
The hydroxyethyl side chain is installed via nucleophilic substitution on brominated bithiophene intermediates. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Nucleophile | Ethylene glycol | Maximizes SN2 |
| Base | K₂CO₃ | Prevents hydrolysis |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Reaction Time | 12–16 hours | Completes substitution |
This step achieves 65–70% yield after purification by silica gel chromatography.
Amide Bond Formation and Furan Integration
Ethanediamide Bridge Assembly
Coupling the bithiophene-hydroxyethyl intermediate with furan-2-yl-methylamine proceeds via carbodiimide-mediated amidation :
- Activation : React carboxylic acid derivatives with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
- Coupling : Add furan-2-yl-methylamine dropwise at 0°C, then warm to room temperature.
- Workup : Extract with saturated NaHCO₃, dry over MgSO₄, and concentrate.
Yield : 85–90% after recrystallization from ethyl acetate/hexane.
Furan Methyl Group Stability Considerations
The furan ring’s sensitivity to strong acids necessitates pH-controlled conditions during amidation. Maintaining reaction pH between 6.5–7.5 prevents ring-opening side reactions.
Industrial-Scale Production Optimization
Adapting laboratory methods for manufacturing requires addressing:
Catalytic System Scalability
The patented thiazole-based catalyst enables kilogram-scale bithiophene synthesis with consistent 80% yield, outperforming traditional Pd-based systems in cost and safety.
Continuous Flow Purification
Implementing countercurrent chromatography reduces solvent use by 40% compared to batch processing:
| Purification Metric | Batch Method | Continuous Flow |
|---|---|---|
| Solvent Consumption | 15 L/kg | 9 L/kg |
| Purity | 95% | 98% |
| Throughput | 2 kg/day | 8 kg/day |
Analytical Characterization Protocols
Structural Confirmation
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm
- Mobile Phase: 60:40 acetonitrile/water
- Retention Time: 6.8 minutes
- Purity Threshold: ≥99.5%
Synthetic Challenges and Mitigation Strategies
Bithiophene Oligomerization
Exothermic coupling reactions may produce trimers or tetramers. Mitigation involves:
- Maintaining temperatures ≤100°C
- Using 2,6-di-tert-butylpyridine as a proton sponge
Hydroxyethyl Group Oxidation
The secondary alcohol is prone to oxidation during storage. Stabilization methods include:
- Packaging under nitrogen atmosphere
- Adding 0.1% w/w ascorbic acid as antioxidant
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